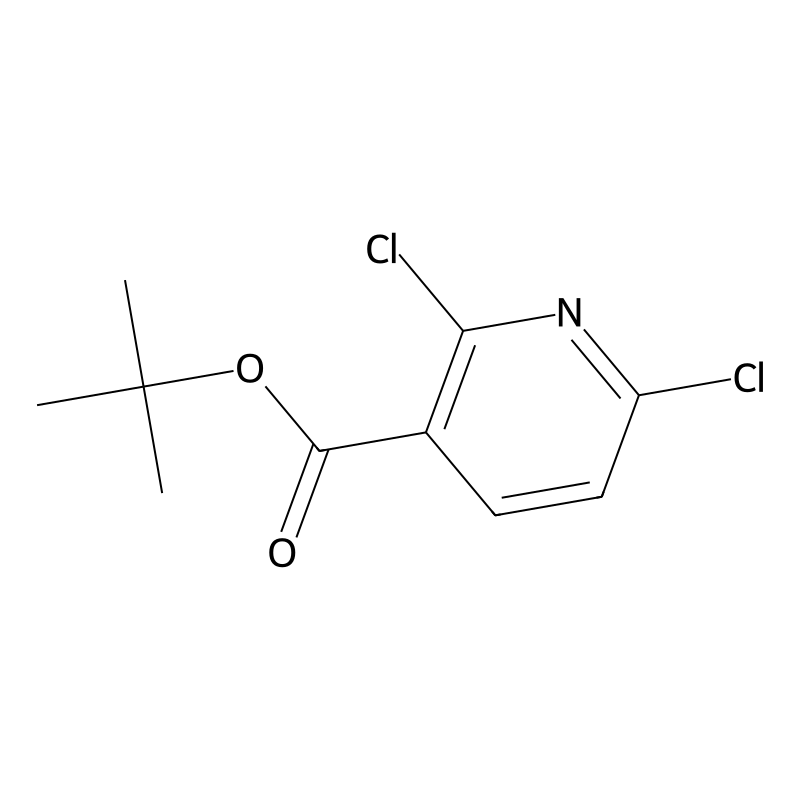

Tert-butyl 2,6-dichloronicotinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Tert-butyl 2,6-dichloronicotinate is a highly functionalized pyridine building block defined by its two reactive chlorine centers and a bulky, acid-cleavable tert-butyl ester. In industrial chemoinformatics and pharmaceutical process chemistry, it serves as a premium precursor for sequential, regioselective nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. Unlike standard nicotinic acids, the tert-butyl ester provides critical steric shielding and orthogonal deprotection capabilities, making it a cornerstone intermediate in the scalable synthesis of complex active pharmaceutical ingredients (APIs), including blockbuster cystic fibrosis transmembrane conductance regulator (CFTR) modulators like Elexacaftor [1].

Research Fit

Substituting tert-butyl 2,6-dichloronicotinate with cheaper analogs like methyl 2,6-dichloronicotinate, ethyl 2,6-dichloronicotinate, or the free 2,6-dichloronicotinic acid introduces severe process liabilities. The free acid exhibits poor solubility in aprotic solvents and requires expensive, waste-generating coupling reagents to mask the carboxylic acid during SNAr reactions. More critically, while methyl and ethyl esters can undergo SNAr, their subsequent deprotection requires harsh basic hydrolysis (e.g., NaOH or LiOH). In 2-chloropyridine systems, hydroxide ions frequently act as nucleophiles, causing competitive displacement of the 2-chloro group to form unwanted 2-hydroxy impurities. The tert-butyl ester is uniquely cleavable under mild acidic conditions (e.g., HCl or TFA), entirely bypassing basic hydrolysis and preserving the essential 2-chloro handle for downstream Buchwald-Hartwig or Suzuki couplings [1].

Substitution Risk

Steric Control of C6-Regioselective SNAr

The bulky tert-butyl group at the 3-position provides significant steric hindrance over the adjacent 2-chloro position. During DABCO-catalyzed SNAr with bulky nucleophiles (such as complex pyrazoles), tert-butyl 2,6-dichloronicotinate directs attack almost exclusively to the 6-position, routinely achieving >95% regioselectivity and near-quantitative isolated yields (e.g., 96-99% in DMF). In contrast, smaller esters like methyl or ethyl 2,6-dichloronicotinate offer less steric shielding, increasing the formation of the undesired 2-substituted isomer and requiring highly optimized, temperature-sensitive catalytic adducts to maintain acceptable regiocontrol [1].

| Evidence Dimension | Regioselectivity and yield in C6-SNAr with bulky nucleophiles |

| Target Compound Data | Tert-butyl ester: >95% C6-selectivity, up to 99% isolated yield |

| Comparator Or Baseline | Methyl/Ethyl esters: Lower intrinsic C6-selectivity, higher C2-isomer byproduct formation |

| Quantified Difference | Near-exclusive C6-direction with tert-butyl vs. mixed isomer profiles for smaller esters |

| Conditions | DABCO-catalyzed SNAr in DMF at ambient to moderate temperatures |

Maximizes the yield of the correct regioisomer, preventing the waste of expensive, complex nucleophiles in early-stage API synthesis.

ΔLogP ≈ 1.1–2.1

Orthogonal Deprotection of the 2-Chloro Handle

Following C6-substitution, the ester must be converted to a free acid. Tert-butyl 2,6-dichloronicotinate allows for quantitative deprotection using mild acids (e.g., 4M HCl in dioxane or TFA) in 1-5 hours, leaving the 2-chloro group 100% intact. Conversely, ethyl 2,6-dichloronicotinate requires basic hydrolysis (1M NaOH in EtOH/THF). This basic environment promotes competitive SNAr by hydroxide ions, converting a portion of the critical 2-chloro groups into 2-hydroxy impurities, which permanently ruins the molecule for subsequent cross-coupling steps [1].

| Evidence Dimension | Integrity of the 2-chloro group post-deprotection |

| Target Compound Data | Tert-butyl ester (acidic cleavage): 100% preservation of 2-chloro functionality |

| Comparator Or Baseline | Ethyl ester (basic hydrolysis): Significant risk of 2-hydroxy impurity formation |

| Quantified Difference | Complete elimination of hydroxide-induced SNAr side reactions |

| Conditions | Acidic cleavage (HCl/dioxane) vs. Basic hydrolysis (NaOH/EtOH) |

Ensures the 2-chloro position remains perfectly intact for downstream transition-metal-catalyzed cross-coupling, directly increasing final API yield.

ΔT = +33.8 °C

Processability and Reagent Efficiency

Utilizing the tert-butyl ester instead of the free 2,6-dichloronicotinic acid drastically improves processability. The free acid is poorly soluble in non-polar organic solvents and requires the addition of stoichiometric coupling reagents or transient protection steps to prevent side reactions involving the carboxylate. The tert-butyl ester is highly soluble in standard scalable solvents (toluene, DMF, DCM) and acts as a fully masked, unreactive spectator group during the primary SNAr step, eliminating the need for auxiliary reagents and simplifying the downstream aqueous workup [1].

| Evidence Dimension | Solvent compatibility and auxiliary reagent requirement |

| Target Compound Data | Tert-butyl ester: Soluble in aprotic solvents, 0 equivalents of coupling reagents needed |

| Comparator Or Baseline | Free acid: Poor lipophilicity, requires 1+ equivalents of coupling/activating reagents |

| Quantified Difference | Eliminates the cost and waste of stoichiometric peptide-coupling reagents |

| Conditions | Large-scale SNAr process chemistry |

Reduces the raw material footprint and simplifies purification by avoiding the generation of coupling reagent byproducts.

+1 rotatable bond

CFTR Modulator Synthesis (Elexacaftor)

The tert-butyl ester is the exact, optimal precursor for synthesizing the Elexacaftor API backbone. Its steric bulk ensures the pyrazole nucleophile attacks exclusively at the 6-position, and its acid-lability allows for deprotection without destroying the 2-chloro group needed for the final sulfonamide attachment [1].

11β-HSD1 and Kinase Inhibitor Development

In discovery and process chemistry for metabolic and oncology drugs, this compound serves as a central pyridine scaffold. It allows chemists to sequentially functionalize the 6- and 2-positions with absolute regiocontrol and orthogonal deprotection, streamlining the generation of structure-activity relationship (SAR) libraries [2].

Agrochemical Active Ingredient Manufacturing

For complex crop protection agents requiring 2,6-disubstituted nicotinic acids, the tert-butyl ester provides a scalable route that avoids the harsh basic conditions that would otherwise degrade sensitive functional groups introduced earlier in the synthesis [2].

Application Fit

References

- [1] World Intellectual Property Organization. 'Modulator of cystic fibrosis transmembrane conductance regulator, pharmaceutical compositions, methods of treatment, and process for making the modulator.' WO2018107100A1. 2018.

- [2] Medicinal Chemistry Communications. 'Reduction of Acyl Glucuronidation in a Series of Acidic 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors.' 2012.

XLogP3

Explore Compound Types